molecular formula C16H15NO3 B13507179 Benzyl 5-hydroxyisoindoline-2-carboxylate

Benzyl 5-hydroxyisoindoline-2-carboxylate

Cat. No.: B13507179
M. Wt: 269.29 g/mol
InChI Key: CPMFZPNWYNVBCN-UHFFFAOYSA-N
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Description

Benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate is a complex organic compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved using hydroxylating agents such as hydrogen peroxide or osmium tetroxide.

    Esterification: The carboxylate group is introduced through esterification reactions using benzyl alcohol and carboxylic acid derivatives in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate solvents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

Benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    Indole-2-carboxylate: Shares the isoindole core but lacks the benzyl and hydroxyl groups.

    Benzyl 2,3-dihydro-1H-isoindole-2-carboxylate: Similar structure but without the hydroxyl group at the 5-position.

    5-Hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate: Lacks the benzyl group.

Uniqueness: Benzyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

benzyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C16H15NO3/c18-15-7-6-13-9-17(10-14(13)8-15)16(19)20-11-12-4-2-1-3-5-12/h1-8,18H,9-11H2

InChI Key

CPMFZPNWYNVBCN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2)O

Origin of Product

United States

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